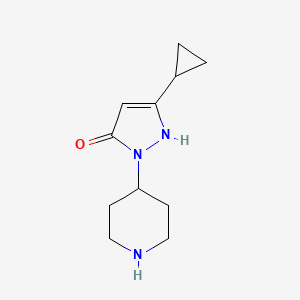3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
CAS No.: 1522675-72-4
Cat. No.: VC3098336
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1522675-72-4 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 5-cyclopropyl-2-piperidin-4-yl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H17N3O/c15-11-7-10(8-1-2-8)13-14(11)9-3-5-12-6-4-9/h7-9,12-13H,1-6H2 |
| Standard InChI Key | HOTUCVPEOBVNAD-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=O)N(N2)C3CCNCC3 |
| Canonical SMILES | C1CC1C2=CC(=O)N(N2)C3CCNCC3 |
Introduction
Chemical Structure and Properties
3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a heterocyclic compound characterized by a pyrazole core with specific substituents. Its structure consists of a pyrazole ring with a hydroxyl group at the 5-position, a cyclopropyl group at the 3-position, and a piperidin-4-yl group attached to the nitrogen at position 1. This particular arrangement of functional groups contributes to its chemical reactivity and potential biological applications.
The compound has the following physical and chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1522675-72-4 |
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.2722 g/mol |
| IUPAC Name | 5-cyclopropyl-2-piperidin-3-yl-1H-pyrazol-3-one |
| SMILES | Oc1cc(nn1C1CCNCC1)C1CC1 |
| InChI | InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)9-2-1-5-12-7-9/h6,8-9,12-13H,1-5,7H2 |
| InChIKey | OUCZESKFNXCQCD-UHFFFAOYSA-N |
| Appearance | Typically solid |
The molecular structure features a pyrazole ring that acts as a key pharmacophore in many bioactive compounds. The cyclopropyl substituent at the 3-position provides enhanced metabolic stability and potentially improved binding affinity to biological targets . The piperidine moiety, positioned at the 1-position of the pyrazole ring, can serve as a hydrogen bond acceptor in potential drug-receptor interactions.
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, it is valuable to compare it with structurally related compounds.
Structural Analogs Comparison
This comparative analysis highlights how small structural modifications can potentially lead to significant differences in biological activity profiles. The positioning of the piperidine ring (3-position versus 4-position), the functional group at the 5-position of the pyrazole (hydroxyl versus amine), and the presence of additional linking groups can all affect the compound's physicochemical properties and biological interactions.
Bioisosteric Considerations
The hydroxyl group at the 5-position of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol could potentially be replaced with bioisosteric groups such as thiols, amines, or fluorine to modify the compound's properties while maintaining similar biological activity . Such modifications are common strategies in medicinal chemistry for optimizing drug candidates.
Similarly, the cyclopropyl group could be replaced with other small hydrophobic rings (such as cyclobutyl or cyclopentyl) to explore structure-activity relationships and potentially enhance certain properties such as metabolic stability or target selectivity .
Future Research Directions
The current literature suggests several promising avenues for future research on 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol.
Synthesis Optimization
Future research should focus on developing more efficient and scalable synthesis routes for 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol. This might include:
-
Application of green chemistry principles to reduce environmental impact
-
Development of one-pot synthesis methods to improve efficiency
-
Exploration of asymmetric synthesis approaches for stereoselective production if applicable
-
Implementation of flow chemistry techniques for continuous production
Biological Evaluation
Comprehensive screening of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol for various biological activities would provide valuable insights into its potential applications:
-
In vitro enzyme inhibition assays targeting relevant therapeutic targets
-
Cell-based assays to evaluate effects on cellular pathways and cytotoxicity
-
Antimicrobial screening against a panel of pathogens
-
Anti-inflammatory activity evaluation in appropriate cellular models
-
Structure-activity relationship studies through the synthesis and testing of analogs
Pharmacokinetic and Toxicological Profiling
Understanding the pharmacokinetic properties and safety profile of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol would be crucial for its development as a potential therapeutic agent:
-
Absorption, distribution, metabolism, and excretion (ADME) studies
-
In vitro and in vivo toxicity assessment
-
Drug-drug interaction potential evaluation
-
Bioavailability and tissue distribution studies
Computational Studies
Computational approaches could provide valuable insights into the properties and potential interactions of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol:
-
Molecular docking studies to predict binding to potential therapeutic targets
-
Molecular dynamics simulations to understand the compound's behavior in biological systems
-
QSAR (Quantitative Structure-Activity Relationship) modeling to predict activities and guide further optimization
-
In silico ADME prediction to guide compound optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume